IFN alpha-IFNAR-IN-1

Description

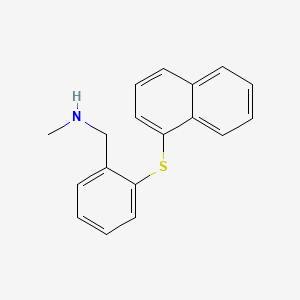

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDXDNUPVVYWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IFN alpha-IFNAR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of IFN alpha-IFNAR-IN-1, a small molecule inhibitor of the Type I interferon signaling pathway. The document details the molecular interactions, cellular effects, and key quantitative data associated with this compound. Furthermore, it furnishes detailed experimental protocols for the characterization of this compound and presents visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Type I interferons (IFNs), particularly IFN-α, are critical cytokines in the innate immune response to viral infections. They bind to the interferon-alpha/beta receptor (IFNAR), a heterodimeric receptor consisting of IFNAR1 and IFNAR2 subunits, initiating a signaling cascade that leads to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[1][2][3][4][5][6][7][8] While essential for host defense, dysregulated Type I IFN signaling is implicated in the pathogenesis of various autoimmune diseases. Consequently, inhibitors of this pathway are of significant therapeutic interest.

This compound is a nonpeptidic, low-molecular-weight compound identified through a structure-based virtual screen as an inhibitor of the interaction between IFN-α and IFNAR.[2][9][10] This guide elucidates its core mechanism of action, providing the scientific community with a detailed resource for its study and potential therapeutic development.

Core Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with IFN-α, thereby preventing its binding to the IFNAR receptor complex.[2][3][10] This disruption of the initial ligand-receptor interaction is the primary mode of action, leading to the downstream blockade of the JAK-STAT signaling pathway.

Molecular Interaction

The binding of IFN-α to its receptor, IFNAR, is a prerequisite for signal transduction. IFNAR is composed of two subunits, IFNAR1 and IFNAR2, which dimerize upon ligand binding.[1][2][3][4][5][6][7][8] This dimerization brings the associated Janus kinases (JAKs), JAK1 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[4][8] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.

These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4] Upon recruitment to the receptor complex, STATs are themselves phosphorylated by the JAKs, leading to their heterodimerization and association with IFN-regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[4] This complex then translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of ISGs, driving their transcription and culminating in an antiviral cellular state.

This compound functions by intercepting the very first step of this cascade. By binding directly to IFN-α, it is believed to induce a conformational change or sterically hinder the binding site, preventing its association with IFNAR. This abrogates all subsequent downstream signaling events.

Figure 1: Signaling pathway of IFN-α and its inhibition.

Quantitative Data

The inhibitory activity and binding affinity of this compound have been quantitatively characterized, providing essential data for its application in research and drug development.

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 2-8 µM | Murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) | [1][2][9][10][11][12][13] |

| Kd | 4 µM | Binding to IFN-α | [3] |

Table 1: Quantitative data for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound's activity.

Generation of Murine Bone Marrow-Derived Plasmacytoid Dendritic Cells (pDCs)

This protocol describes the generation of pDCs from murine bone marrow, the primary cell type used for characterizing the cellular activity of this compound.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-glutamine, and 50 µM β-mercaptoethanol)

-

Recombinant murine Flt3-ligand (Flt3L)

-

Sterile PBS

-

70 µm cell strainer

-

Ficoll-Paque

-

Magnetic-activated cell sorting (MACS) columns and B220 microbeads

Procedure:

-

Euthanize a C57BL/6 mouse and sterilize the hind limbs with 70% ethanol.

-

Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

-

Culture the cells at a density of 1.5 x 106 cells/mL in complete RPMI-1640 medium supplemented with 100 ng/mL Flt3L.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 8 days.

-

On day 4, gently remove half of the medium and replenish with fresh medium containing Flt3L.

-

On day 8, harvest the non-adherent and loosely adherent cells.

-

To enrich for pDCs, the harvested cells can be further purified using B220 microbeads and MACS separation.

Figure 2: Workflow for generating murine BM-pDCs.

MVA-Induced IFN-α Production Assay

This assay is used to determine the IC50 of this compound by measuring its ability to inhibit IFN-α production in pDCs stimulated with Modified Vaccinia virus Ankara (MVA).

Materials:

-

Generated murine BM-pDCs (from Protocol 4.1)

-

Complete RPMI-1640 medium

-

Modified Vaccinia virus Ankara (MVA)

-

This compound

-

96-well cell culture plates

-

Mouse IFN-α ELISA kit

Procedure:

-

Seed the generated pDCs in a 96-well plate at a density of 2 x 105 cells per well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C.

-

Infect the cells with MVA at a multiplicity of infection (MOI) of 10.

-

Include appropriate controls: untreated cells, cells treated with MVA only, and cells treated with the inhibitor only.

-

Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[4]

-

After incubation, centrifuge the plate to pellet the cells and collect the supernatants.

-

Quantify the concentration of IFN-α in the supernatants using a mouse IFN-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the IFN-α concentration against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Biophysical Binding Assay (Representative Protocol)

While the exact protocol for determining the Kd of this compound is not publicly detailed, a surface plasmon resonance (SPR) experiment would be a standard method. The following is a representative protocol.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human or murine IFN-α

-

This compound

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize recombinant IFN-α onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of the inhibitor over the IFN-α-coated surface and a reference flow cell.

-

Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).

-

After each injection, regenerate the sensor surface using a low pH buffer to remove the bound inhibitor.

-

Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

Conclusion

This compound is a valuable tool for studying the intricacies of Type I interferon signaling and holds potential as a therapeutic agent for IFN-driven pathologies. Its mechanism of action, centered on the direct inhibition of the IFN-α/IFNAR interaction, provides a targeted approach to modulating this critical immune pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and utilize this compound in their studies.

References

- 1. Optimization of Ex Vivo Murine Bone Marrow Derived Immature Dendritic Cells: A Comparative Analysis of Flask Culture Method and Mouse CD11c Positive Selection Kit Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BMDC isolation protocol - mouse [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. IFN-α/IFNAR-IN-1 hydrochloride Supplier | CAS 2070014-98-9 (free base: 844882-93-5) | IFN-alpha Inhibitor| AOBIOUS [aobious.com]

- 6. Modified Vaccinia Virus Ankara Triggers Type I IFN Production in Murine Conventional Dendritic Cells via a cGAS/STING-Mediated Cytosolic DNA-Sensing Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule mimetics of an interferon-α receptor interacting domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Induction and maintenance of bi-functional (IFN-γ + IL-2+ and IL-2+ TNF-α+) T cell responses by DNA prime MVA boosted subtype C prophylactic vaccine tested in a Phase I trial in India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of IFN alpha-IFNAR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of IFN alpha-IFNAR-IN-1, a nonpeptidic, low-molecular-weight inhibitor of the interferon-alpha (IFN-α) and its receptor (IFNAR) interaction. The discovery of this molecule was a significant step in the development of small molecule inhibitors for protein-protein interactions, a challenging area in drug discovery. This document details the pioneering use of structure-based virtual screening in its identification, outlines the experimental protocols for its characterization, and presents the key quantitative data that establish its inhibitory activity. Furthermore, this guide describes the signaling pathways affected by this inhibitor and provides diagrams to visualize the complex biological processes and experimental workflows involved.

Introduction

Interferon-alpha (IFN-α) is a cytokine that plays a critical role in the innate immune response, particularly in antiviral and antitumor defense.[1] It exerts its effects by binding to the interferon-alpha/beta receptor (IFNAR), a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits.[1][2] This binding event initiates an intracellular signaling cascade, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[1][3]

While beneficial in controlling infections and cancer, dysregulated or chronic IFN-α signaling can contribute to the pathogenesis of autoimmune diseases. Consequently, the development of inhibitors of the IFN-α/IFNAR interaction has been an area of intense research. This compound emerged from these efforts as a promising small molecule inhibitor.[4][5][6][7]

Discovery of this compound: A Structure-Based Virtual Screening Approach

The identification of this compound was achieved through a pioneering use of structure-based virtual screening, as detailed by Geppert T, et al. in their 2012 publication in Angewandte Chemie International Edition.[5][6][7] This computational approach allows for the in silico screening of large small-molecule libraries against the three-dimensional structure of a biological target to identify potential binders.

Experimental Protocol: Structure-Based Virtual Screening

While the precise parameters used by Geppert et al. are proprietary, a general protocol for such a screening campaign is outlined below:

-

Target Preparation: The crystal structure of the IFN-α/IFNAR complex is obtained from a protein database (e.g., Protein Data Bank). The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The binding interface between IFN-α and IFNAR is identified and defined as the target site for the virtual screen.

-

Compound Library Preparation: A large library of commercially available small molecules is curated. The three-dimensional structures of these compounds are generated and optimized for docking.

-

Molecular Docking: A molecular docking program is used to predict the binding poses and affinities of each compound in the library to the defined binding site on the IFN-α/IFNAR complex. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

-

Virtual Hit Selection: Compounds are ranked based on their docking scores. A diverse set of top-ranking compounds, representing different chemical scaffolds, are selected for experimental validation.

Figure 1: Discovery workflow for this compound.

Synthesis of this compound

This compound is a nonpeptidic small molecule with the IUPAC name N-methyl-1-(2-(naphthalen-1-ylthio)phenyl)methanamine. While the specific synthetic route used by the original research team is not publicly detailed, a plausible synthesis can be derived from its chemical structure. A potential synthetic pathway is outlined below, based on established organic chemistry principles.

Putative Synthesis Protocol

A possible synthetic route could involve a nucleophilic aromatic substitution followed by reductive amination.

-

Thiolation of 2-bromobenzaldehyde: 2-bromobenzaldehyde is reacted with naphthalene-1-thiol in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form 2-(naphthalen-1-ylthio)benzaldehyde.

-

Reductive Amination: The resulting aldehyde is then reacted with methylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in a solvent like dichloromethane to yield the final product, N-methyl-1-(2-(naphthalen-1-ylthio)phenyl)methanamine (this compound).

-

Purification: The crude product is purified by column chromatography to obtain the pure inhibitor.

Figure 2: Putative synthesis of this compound.

Biological Characterization and Quantitative Data

The inhibitory activity of this compound was characterized using a cell-based assay that measures the production of IFN-α from plasmacytoid dendritic cells (pDCs).

Experimental Protocol: MVA-Induced IFN-α Response Assay in Murine pDCs

-

Cell Culture: Murine bone marrow cells are cultured in the presence of Flt3-L to differentiate them into plasmacytoid dendritic cells (pDCs).

-

Virus Stimulation: The differentiated pDCs are then stimulated with Modified Vaccinia virus Ankara (MVA) to induce the production and secretion of IFN-α.

-

Inhibitor Treatment: The pDC cultures are treated with varying concentrations of this compound prior to or concurrently with MVA stimulation.

-

IFN-α Quantification: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected, and the concentration of IFN-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IFN-α concentrations are plotted against the inhibitor concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 2-8 µM | MVA-induced IFN-α response in murine BM-pDCs | [4][5][6][7][8] |

Mechanism of Action: Inhibition of the IFN-α Signaling Pathway

This compound exerts its inhibitory effect by disrupting the interaction between IFN-α and its receptor, IFNAR. This prevents the initiation of the downstream signaling cascade.

The Canonical JAK-STAT Signaling Pathway

The binding of IFN-α to the IFNAR complex brings the associated Janus kinases, JAK1 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[1] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. These phosphorylated sites serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2.[1] Upon recruitment, STAT1 and STAT2 are themselves phosphorylated by the JAKs. Phosphorylated STAT1 and STAT2 then heterodimerize and associate with interferon regulatory factor 9 (IRF9) to form the interferon-stimulated gene factor 3 (ISGF3) complex.[1] This complex translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of ISGs, thereby inducing their transcription. By blocking the initial binding of IFN-α to IFNAR, this compound prevents the activation of this entire cascade.

Figure 3: IFN-α signaling pathway and the inhibitory action of this compound.

Conclusion

The discovery of this compound represents a landmark achievement in the application of structure-based drug design to target protein-protein interactions. This small molecule effectively inhibits the IFN-α signaling pathway by disrupting the initial cytokine-receptor binding event. The methodologies employed in its discovery and characterization, from virtual screening to cell-based functional assays, provide a valuable template for the development of other small molecule inhibitors of challenging biological targets. Further research into the optimization of this and similar molecules holds promise for the development of novel therapeutics for autoimmune diseases and other conditions driven by excessive IFN-α signaling.

References

- 1. Modified Vaccinia Virus Ankara Triggers Type I IFN Production in Murine Conventional Dendritic Cells via a cGAS/STING-Mediated Cytosolic DNA-Sensing Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wiley.com [wiley.com]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. researchgate.net [researchgate.net]

- 5. Modified vaccinia virus Ankara triggers type I IFN production in murine conventional dendritic cells via a cGAS/STING-mediated cytosolic DNA-sensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 7. Control of coronavirus infection through plasmacytoid dendritic-cell–derived type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IFN-α/IFNAR-IN-1 hydrochloride Supplier | CAS 2070014-98-9 (free base: 844882-93-5) | IFN-alpha Inhibitor| AOBIOUS [aobious.com]

IFN alpha-IFNAR-IN-1: A Nonpeptidic Inhibitor of the Type I Interferon Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IFN alpha-IFNAR-IN-1, a nonpeptidic, low-molecular-weight inhibitor of the interferon-alpha (IFN-α) and interferon-alpha/beta receptor (IFNAR) interaction. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development of this class of inhibitors.

Introduction

Type I interferons (IFNs), including multiple IFN-α subtypes and IFN-β, are critical cytokines in the innate immune response to viral infections and play a role in anti-tumor immunity and the pathogenesis of autoimmune diseases.[1][2] They exert their pleiotropic effects by binding to a heterodimeric cell surface receptor, the IFNAR, which is composed of the IFNAR1 and IFNAR2 subunits.[2][3] This binding event initiates a downstream signaling cascade, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.[1][4]

Given the role of aberrant type I IFN signaling in autoimmune diseases such as systemic lupus erythematosus (SLE), there is significant interest in developing inhibitors of this pathway.[5][6] this compound emerged from a structure-based virtual screening effort to identify small molecules that disrupt the protein-protein interaction between IFN-α and IFNAR.[7][8][9] As a nonpeptidic small molecule, it offers potential advantages in terms of oral bioavailability and cell permeability compared to biologic inhibitors.

Mechanism of Action

This compound functions as an antagonist of the IFN-α/IFNAR signaling pathway. Its primary mechanism of action is the direct inhibition of the interaction between IFN-α and its receptor, IFNAR.[4][7][10] By preventing this initial binding event, the inhibitor blocks the subsequent activation of the JAK-STAT signaling cascade, thereby preventing the phosphorylation of STAT1 and STAT2 and the transcription of ISGs.[3][11] The discovery of this molecule through structure-based virtual screening suggests a targeted interaction with a specific binding pocket on either IFN-α or the IFNAR complex, although the precise binding site has not been publicly detailed.[7]

Signaling Pathway of IFN-α and Inhibition by this compound

The following diagram illustrates the canonical IFN-α signaling pathway and the point of inhibition by this compound.

Caption: IFN-α signaling pathway and its inhibition by this compound.

Quantitative Data

The available quantitative data for this compound is currently limited. The primary reported value is its inhibitory concentration (IC50) in a specific cell-based assay. Further characterization of its binding affinity and activity in other systems is required for a complete profile.

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 2-8 µM | Murine bone-marrow-derived, Flt3-L-differentiated plasmacytoid dendritic cell (BM-pDC) cultures (in response to Modified Vaccinia virus Ankara) | [4][7][10][12] |

Experimental Protocols

Detailed, step-by-step protocols for the specific characterization of this compound are not extensively published. However, based on standard methodologies for evaluating inhibitors of the IFN pathway and protein-protein interactions, the following sections outline the likely experimental approaches.

Cell-Based Assay for IFN-α Inhibition

This protocol describes a general method to assess the inhibitory activity of this compound on IFN-α production in response to a viral stimulus, as was likely performed in the initial characterization of the compound.

Objective: To determine the IC50 of this compound in inhibiting virus-induced IFN-α production in plasmacytoid dendritic cells (pDCs).

Materials:

-

Murine bone marrow cells

-

Flt3-ligand

-

Modified Vaccinia virus Ankara (MVA)

-

This compound

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

96-well cell culture plates

-

Mouse IFN-α ELISA kit

-

Plate reader

Procedure:

-

Generation of BM-pDCs: Culture murine bone marrow cells in the presence of Flt3-ligand for 7-9 days to differentiate them into pDCs.

-

Cell Seeding: Seed the differentiated BM-pDCs into 96-well plates at an appropriate density.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

-

Viral Stimulation: After a short pre-incubation with the compound (e.g., 1 hour), infect the cells with MVA at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

IFN-α Quantification: Measure the concentration of IFN-α in the supernatants using a commercial mouse IFN-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-α concentration against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for STAT1 Phosphorylation

This protocol outlines a method to confirm the mechanism of action of this compound by assessing its effect on the downstream signaling event of STAT1 phosphorylation.

Objective: To determine if this compound inhibits IFN-α-induced phosphorylation of STAT1.

Materials:

-

A responsive cell line (e.g., HeLa, A549)

-

Recombinant human IFN-α

-

This compound

-

Cell culture medium and supplements

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

IFN-α Stimulation: Stimulate the cells with a fixed concentration of recombinant IFN-α (e.g., 1000 U/mL) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT1 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-STAT1 antibody to confirm equal protein loading.

Luciferase Reporter Gene Assay

This assay provides a quantitative measure of the transcriptional activity of ISGs in response to IFN-α and its inhibition.

Objective: To quantify the inhibitory effect of this compound on IFN-α-induced ISRE promoter activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

A luciferase reporter plasmid containing an Interferon-Stimulated Response Element (ISRE) promoter (pISRE-Luc).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

Transfection reagent (e.g., Lipofectamine).

-

Recombinant human IFN-α.

-

This compound.

-

96-well white, clear-bottom plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells in a 96-well plate with the pISRE-Luc reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Treat the transfected cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

IFN-α Stimulation: Add a fixed concentration of IFN-α to the wells to stimulate the ISRE promoter.

-

Incubation: Incubate for an additional 6-8 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

Caption: Workflow for a cell-based IFN-α inhibition assay.

Caption: Workflow for Western blot analysis of STAT1 phosphorylation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of nonpeptidic inhibitors of the type I interferon pathway. Its discovery validates the use of structure-based virtual screening for targeting protein-protein interactions in this critical immunological pathway. However, to advance this compound or its analogs towards clinical development, further in-depth characterization is essential.

Future research should focus on:

-

Quantitative Biology: Determining the binding affinity (Kd) of this compound to its target and assessing its potency in a broader range of human cell lines.

-

In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and pharmacodynamics of the inhibitor in relevant animal models of autoimmune diseases.

-

Structural Biology: Elucidating the precise binding site of this compound on IFN-α or IFNAR through techniques such as X-ray crystallography or cryo-electron microscopy to guide structure-activity relationship (SAR) studies for the development of more potent and specific inhibitors.

This technical guide provides a foundation for researchers to build upon in their efforts to develop novel therapeutics targeting the type I interferon pathway. The continued investigation of small molecule inhibitors like this compound holds the potential to deliver new and effective treatments for a range of immune-mediated disorders.

References

- 1. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 3. HIV blocks Type I IFN signaling through disruption of STAT1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 5. biorxiv.org [biorxiv.org]

- 6. m.ctestingbio.com [m.ctestingbio.com]

- 7. Immunosuppressive small molecule discovered by structure-based virtual screening for inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. medchemexpress.com [medchemexpress.com]

Elucidating the Structure-Activity Relationship of IFN alpha-IFNAR-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IFN alpha-IFNAR-IN-1 is a novel, nonpeptidic small molecule inhibitor that disrupts the crucial protein-protein interaction between interferon-alpha (IFN-α) and its receptor, IFNAR. This interaction is a key initiating step in the canonical JAK/STAT signaling pathway, which is integral to the innate immune response. By blocking this interaction, this compound demonstrates immunosuppressive activity, presenting a potential therapeutic avenue for autoimmune diseases and other conditions driven by excessive type I interferon signaling. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, the associated signaling pathway, and a discussion on the currently available, albeit limited, structure-activity relationship data.

Introduction to the IFN-α Signaling Pathway

Interferon-alpha (IFN-α) is a pleiotropic cytokine that plays a central role in the innate immune response, particularly in antiviral defense.[1][2] The biological effects of IFN-α are mediated through its interaction with the type I interferon receptor (IFNAR), a heterodimeric receptor composed of two subunits, IFNAR1 and IFNAR2.[3][4] The binding of IFN-α to IFNAR initiates a downstream signaling cascade, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2]

Upon IFN-α binding, the receptor subunits dimerize, bringing together the associated tyrosine kinases, Janus kinase 1 (JAK1) and Tyrosine kinase 2 (Tyk2).[3][4] This proximity leads to their autophosphorylation and subsequent phosphorylation of specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2. These phosphorylated sites serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2.[2] Once recruited to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the heterodimerization of STAT1 and STAT2 and their dissociation from the receptor. The STAT1/STAT2 heterodimer then translocates to the cytoplasm where it associates with Interferon Regulatory Factor 9 (IRF9) to form a trimeric complex known as the IFN-stimulated gene factor 3 (ISGF3).[1][4] ISGF3 then moves into the nucleus and binds to specific DNA sequences called IFN-stimulated response elements (ISREs) in the promoter regions of hundreds of IFN-stimulated genes (ISGs). The expression of these ISGs ultimately leads to the establishment of an antiviral state and modulates various immune responses.[1]

Visualization of the IFN-α Signaling Pathway

Caption: Canonical IFN-α signaling pathway.

This compound: A Small Molecule Inhibitor

This compound has been identified as a nonpeptidic, low-molecular-weight inhibitor of the interaction between IFN-α and its receptor, IFNAR.[5][6] This compound was discovered through structure-based virtual screening aimed at identifying inhibitors of protein-protein interactions.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the binding of IFN-α to IFNAR.[5] By physically obstructing this interaction, the inhibitor prevents the initiation of the downstream signaling cascade, thereby blocking the subsequent phosphorylation events and the expression of ISGs.

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship for this compound is currently limited by the lack of publicly available data on its analogs and their corresponding biological activities. The primary literature from which this compound was first reported does not provide detailed information regarding the exploration of its chemical space.

The identified chemical structure of this compound is N-(3-(methylthio)-1-naphthalenyl)-4-(trifluoromethyl)benzamide .

Quantitative Data

The available quantitative data for the parent compound, this compound, is summarized in the table below.

| Compound Name | Chemical Structure | Assay | Cell Type | Stimulus | IC50 (µM) |

| This compound | N-(3-(methylthio)-1-naphthalenyl)-4-(trifluoromethyl)benzamide | Inhibition of IFN-α response | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Modified Vaccinia virus Ankara (MVA) | 2-8[5][6] |

Further studies with analogs of this compound are required to establish a clear structure-activity relationship.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its potential analogs are not fully detailed in the currently accessible literature. The following is a generalized description based on the available information.

Inhibition of MVA-Induced IFN-α Response in Murine BM-pDCs

This cellular assay is the primary method reported for determining the inhibitory activity of this compound.

Objective: To measure the ability of a test compound to inhibit the production of IFN-α by murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) upon stimulation with Modified Vaccinia virus Ankara (MVA).

General Procedure:

-

Generation of BM-pDCs: Bone marrow cells are harvested from mice and cultured in the presence of Flt3-L to differentiate them into pDCs.

-

Cell Plating: Differentiated BM-pDCs are plated in appropriate cell culture plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.

-

Viral Stimulation: The cells are then stimulated with MVA to induce the production of IFN-α.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

IFN-α Quantification: The concentration of IFN-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in IFN-α production, is calculated from the dose-response curve.

Caption: Workflow for IFN-α inhibition assay.

Conclusion and Future Directions

This compound represents a promising starting point for the development of small molecule therapeutics targeting the type I interferon pathway. Its ability to inhibit the IFN-α/IFNAR interaction with micromolar potency in a cellular context validates this protein-protein interface as a druggable target. However, the lack of publicly available, in-depth structure-activity relationship data hinders the rational design of more potent and specific inhibitors.

Future research should focus on:

-

Synthesis and evaluation of a focused library of analogs to probe the key structural motifs required for inhibitory activity.

-

Development and implementation of biophysical binding assays , such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to obtain quantitative binding data (e.g., Kd) and to better understand the thermodynamics of the inhibitor-protein interaction.

-

Co-crystallization studies of this compound or its more potent analogs with IFN-α to elucidate the precise binding mode and guide further structure-based drug design efforts.

A comprehensive understanding of the structure-activity relationship of this chemical series will be crucial for advancing these promising inhibitors towards clinical development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Table 1, Probe and Selected Analogs Assay Performance (Average IC50, μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational approaches for the design of modulators targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

IFN alpha-IFNAR-IN-1 binding affinity to IFN-α

An In-depth Technical Guide on the Core Properties of IFN alpha-IFNAR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon-alpha (IFN-α) is a pleiotropic cytokine that plays a crucial role in the innate immune response, particularly in antiviral and anti-tumor immunity.[1] Its signaling is initiated by the binding of IFN-α to its cell surface receptor, the interferon-alpha/beta receptor (IFNAR), a heterodimeric complex composed of the IFNAR1 and IFNAR2 subunits.[1][2] This interaction triggers a downstream signaling cascade, primarily through the JAK-STAT pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that mediate its biological effects.[1][3] Given the therapeutic importance of IFN-α in various diseases, including viral infections and cancers, the modulation of its signaling pathway is of significant interest. This compound is a nonpeptidic, low-molecular-weight inhibitor designed to disrupt the interaction between IFN-α and IFNAR.[4][5] This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the IFN-α-induced biological response by 50%.

| Compound | Parameter | Value | Cell System | Assay Description |

| This compound | IC50 | 2-8 μM | Murine bone-marrow-derived, Flt3-L-differentiated plasmacytoid dendritic cell (BM-pDC) cultures | Inhibition of modified Vaccinia virus ankara (MVA)-induced IFN-α responses. |

Table 1: Inhibitory Potency of this compound.[4][5][6]

Signaling Pathway

The binding of IFN-α to the IFNAR complex initiates a well-defined signaling cascade. The inhibitor, this compound, is designed to interfere with the initial step of this pathway.

Figure 1: IFN-α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Determination of IC50 using a Cell-Based IFN-α Response Assay

This protocol is designed to determine the concentration at which this compound inhibits 50% of the IFN-α-induced biological response in a relevant cell line.

a. Cell Culture and Seeding:

-

Culture HEK-Blue™ IFN-α/β cells (or a similar reporter cell line) according to the manufacturer's instructions. These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IFN-α/β-inducible promoter.

-

On the day of the experiment, harvest the cells and resuspend them in fresh growth medium.

-

Seed the cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.

b. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in cell culture medium to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Add the diluted inhibitor to the appropriate wells of the cell plate. Include wells with vehicle (DMSO) as a negative control.

-

Incubate the plate for 1 hour at 37°C.

c. IFN-α Stimulation:

-

Prepare a solution of recombinant IFN-α in cell culture medium at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate dose-response experiment.

-

Add the IFN-α solution to all wells except for the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C.

d. Reporter Gene Assay:

-

The following day, collect the cell culture supernatant from each well.

-

Measure the SEAP activity in the supernatant using a suitable detection reagent (e.g., QUANTI-Blue™).

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 620-655 nm).

e. Data Analysis:

-

Subtract the background absorbance from the unstimulated control wells.

-

Normalize the data by setting the IFN-α stimulated wells (with vehicle) as 100% activity.

-

Plot the normalized response as a function of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Characterization of Direct Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines a hypothetical approach to determine the direct binding affinity (Kd) of this compound to its target protein (either IFN-α or the IFNAR receptor). The specific target would need to be identified prior to this experiment. For this example, we will assume the inhibitor binds to the IFNAR2 subunit.

a. Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human IFNAR2 extracellular domain (ligand)

-

This compound (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

b. Ligand Immobilization:

-

Activate the sensor chip surface by injecting a mixture of EDC and NHS.

-

Inject the IFNAR2 protein (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in parallel using the same procedure but without injecting the ligand.

c. Analyte Binding Measurement:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of the inhibitor over both the ligand and reference flow cells at a constant flow rate.

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

d. Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

-

Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Visualization

The logical flow for characterizing the inhibitor's binding properties can be visualized as follows.

Figure 2: Logical workflow for determining the inhibitory and binding characteristics of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. path.ox.ac.uk [path.ox.ac.uk]

- 4. eaglebio.com [eaglebio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Downstream Effects of IFN alpha-IFNAR-IN-1 on JAK-STAT Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the downstream consequences of inhibiting the Type I Interferon (IFN) pathway at its initial receptor level using IFN alpha-IFNAR-IN-1. It covers the canonical signaling cascade, the specific mechanism of the inhibitor, expected quantitative effects on key signaling nodes, and detailed protocols for experimental validation.

The Canonical IFN-α/IFNAR/JAK-STAT Signaling Pathway

Type I interferons, such as IFN-α, are crucial cytokines in the innate immune response, particularly against viral infections. Their effects are mediated through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.

The signaling cascade is initiated when IFN-α binds to its heterodimeric cell surface receptor, the Type I Interferon Receptor (IFNAR), which consists of IFNAR1 and IFNAR2 subunits.[1] This binding event brings the receptor-associated tyrosine kinases, JAK1 (bound to IFNAR2) and Tyrosine Kinase 2 (TYK2) (bound to IFNAR1), into close proximity, leading to their trans-phosphorylation and activation.[2][3]

Activated JAK1 and TYK2 then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.[1] These phosphorylated sites serve as docking stations for the latent cytoplasmic transcription factors STAT1 and STAT2.[2] Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the JAK kinases.

Phosphorylated STAT1 and STAT2 dissociate from the receptor and form a stable heterodimer. This dimer then associates with Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as IFN-Stimulated Gene Factor 3 (ISGF3).[1][4] The formation of ISGF3 is the critical step for initiating the transcriptional response. The complex translocates into the nucleus, where it binds to specific DNA sequences called IFN-Stimulated Response Elements (ISREs) located in the promoter regions of target genes.[4][5] This binding event robustly activates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which encode proteins that establish an antiviral state within the cell and modulate immune responses.[1][6]

Mechanism of Action of this compound

This compound is a nonpeptidic, low-molecular-weight compound designed to be a potent and specific inhibitor of the Type I IFN pathway. Its mechanism of action targets the most upstream event in the signaling cascade: the protein-protein interaction between IFN-α and its receptor, IFNAR.

By physically occupying the binding site on IFNAR or IFN-α, the inhibitor effectively prevents the formation of the IFN-α/IFNAR signaling complex. This blockade acts as a complete barrier to signal initiation. Consequently, all subsequent downstream events are prevented:

-

Receptor dimerization and conformational change do not occur.

-

JAK1 and TYK2 are not brought into proximity and remain inactive.

-

STAT1 and STAT2 are not phosphorylated, remaining in their latent, inactive state in the cytoplasm.

-

The ISGF3 transcription factor complex is not formed.

-

Transcription of interferon-stimulated genes (ISGs) is not initiated.

This targeted, upstream inhibition makes IFNAR-IN-1 a valuable tool for dissecting the specific contributions of the IFN-α signaling axis in various biological systems without the off-target effects that might arise from inhibiting downstream kinases.

Quantitative Downstream Effects of IFNAR-IN-1

The inhibitory activity of IFNAR-IN-1 translates into quantifiable reductions in downstream signaling events. The primary reported value for its potency is the half-maximal inhibitory concentration (IC50).

| Compound | Assay Description | Cell System | IC50 Value | Reference(s) |

| This compound | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α responses | Murine bone-marrow-derived, Flt3-L-differentiated pDC cultures (BM-pDCs) | 2-8 µM | [7][8] |

Based on its mechanism of action, treatment with IFNAR-IN-1 is expected to result in a dose-dependent decrease across all key downstream markers of the pathway. The table below summarizes these expected effects.

| Signaling Component | Biochemical Event | Expected Effect of IFNAR-IN-1 | Primary Method of Quantification |

| JAK1 / TYK2 | Tyrosine Phosphorylation | Dose-dependent reduction in phosphorylation | Western Blotting |

| STAT1 / STAT2 | Tyrosine Phosphorylation | Dose-dependent reduction in phosphorylation | Western Blotting, Flow Cytometry |

| ISGF3 Complex | Nuclear Translocation | Dose-dependent reduction in nuclear localization | Immunofluorescence, Western Blot of nuclear fractions |

| ISG mRNA (e.g., MX1, OAS1, ISG15) | Gene Transcription | Dose-dependent reduction in mRNA expression levels | Quantitative PCR (qPCR) |

| ISG Proteins (e.g., MxA) | Protein Expression | Dose-dependent reduction in protein levels | Western Blotting, ELISA |

Detailed Experimental Protocols

Validating the effects of IFNAR-IN-1 requires precise experimental procedures. Below are generalized yet detailed protocols for assessing the key downstream events: STAT1 phosphorylation and ISG expression.

Protocol 4.1: Western Blotting for Phospho-STAT1 (Tyr701) Analysis

This protocol details the immunodetection of phosphorylated STAT1, a primary indicator of IFNAR signaling activation.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., A549 or HeLa) in 6-well plates to reach 80-90% confluency on the day of the experiment.

-

Starve cells of serum for 4-6 hours prior to treatment if necessary to reduce basal signaling.

-

Pre-incubate cells for 1 hour with IFNAR-IN-1 at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO).

-

Stimulate cells with recombinant human IFN-α (e.g., 1000 U/mL) for 15-30 minutes at 37°C. This is a transient signaling event, so timing is critical.[5][9]

-

-

Cell Lysis:

-

Immediately place the plate on ice and aspirate the media.

-

Wash cells once with 1 mL of ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, PMSF).[9]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein amounts for all samples. Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid milk for phospho-antibody incubations.[9]

-

Incubate the membrane overnight at 4°C with primary antibody against Phospho-STAT1 (Tyr701) diluted in 5% BSA/TBST.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT1 and, subsequently, a loading control like GAPDH or β-actin.

-

Quantify band intensity using software like ImageJ.[5] Calculate the ratio of pSTAT1 to total STAT1 for each condition.

-

Protocol 4.2: Quantitative PCR (qPCR) for ISG Expression Analysis

This protocol measures the change in mRNA levels of key interferon-stimulated genes.

-

Cell Seeding and Treatment:

-

RNA Extraction:

-

Aspirate media and wash cells with PBS.

-

Lyse cells directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit (e.g., RNeasy) according to the manufacturer's protocol.[12]

-

Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[12] Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. For each 10-20 µL reaction, include:

-

SYBR Green Master Mix

-

Forward and Reverse primers for your target ISG (e.g., MX1, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Diluted cDNA template (e.g., 2 µL).

-

-

Run samples in triplicate for technical replication.[13]

-

Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Export the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the 2-ΔΔCt method:[13]

-

Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct(ISG) - Ct(Housekeeping Gene)

-

Normalize to Control Condition (ΔΔCt): ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control + IFN-α)

-

Calculate Fold Change: Fold Change = 2-ΔΔCt

-

-

Present data as the fold change in ISG expression relative to the IFN-α stimulated control.

-

References

- 1. Interferon target-gene expression and epigenomic signatures in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IFNAR1 - Wikipedia [en.wikipedia.org]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Type I interferon pathway assays in studies of rheumatic and musculoskeletal diseases: a systematic literature review informing EULAR points to consider - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioassay for the measurement of type-I interferon activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An intronic LINE-1 regulates IFNAR1 expression in human immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.starklab.org [data.starklab.org]

An In-Depth Technical Guide to the Immunosuppressive Properties of IFN alpha-IFNAR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IFN alpha-IFNAR-IN-1 is a non-peptidic, small-molecule inhibitor that demonstrates significant immunosuppressive properties by directly targeting the interaction between Interferon-alpha (IFN-α) and its receptor, the Interferon-alpha/beta receptor (IFNAR). This targeted disruption of the initial step in the type I interferon signaling cascade effectively abrogates the downstream inflammatory and antiviral responses mediated by IFN-α. This technical guide provides a comprehensive overview of the core immunosuppressive properties of this compound, including its mechanism of action, available quantitative data, and the signaling pathways it modulates. While detailed experimental protocols and extensive quantitative data from the primary literature were not fully accessible, this guide synthesizes the currently available information to support further research and development efforts.

Introduction to this compound

This compound is a low-molecular-weight compound identified through structure-based virtual screening for inhibitors of protein-protein interactions.[1] Its primary mechanism of action is the direct inhibition of the binding of IFN-α to the IFNAR, a critical step in the activation of the type I interferon signaling pathway.[2][3][4] This pathway plays a central role in the innate immune response to viral infections and in the pathophysiology of autoimmune diseases. By blocking this interaction, this compound effectively functions as an immunosuppressive agent.[1]

Mechanism of Action

This compound exerts its immunosuppressive effects by physically obstructing the interaction between IFN-α and IFNAR.[1] This prevents the conformational changes in the IFNAR1 and IFNAR2 subunits of the receptor that are necessary for the subsequent activation of the intracellular signaling cascade. The direct consequence of this inhibition is the suppression of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a key signaling route for a multitude of cytokines.[3][5]

Signaling Pathway

The binding of IFN-α to IFNAR typically initiates the following signaling cascade:

-

Receptor Dimerization: IFN-α binding brings the IFNAR1 and IFNAR2 subunits into close proximity.

-

JAK Kinase Activation: This dimerization leads to the trans-phosphorylation and activation of the receptor-associated Janus kinases, Tyk2 and JAK1.

-

STAT Phosphorylation: Activated Tyk2 and JAK1 then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.

-

STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Upon recruitment, STAT1 and STAT2 are themselves phosphorylated by the JAK kinases.

-

ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 heterodimerize and associate with IFN-regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[6]

-

Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), leading to their transcription.[6][7][8]

This compound, by preventing the initial IFN-α/IFNAR binding, effectively halts this entire cascade at its inception.

Quantitative Data

Comprehensive dose-response data for this compound is limited in publicly accessible literature. However, the key inhibitory concentration has been consistently reported.

| Parameter | Value | Cell Type | Stimulation | Reference(s) |

| IC50 | 2-8 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Modified Vaccinia virus Ankara (MVA) | [1][2][3][4] |

Note: Further quantitative data on the inhibition of specific cytokines and a detailed dose-response curve were not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for assays using this compound are not extensively described in the available literature. However, based on the reported studies, a general workflow for assessing its immunosuppressive activity can be outlined.

In Vivo and Clinical Data

As of the latest review of publicly available information, there are no specific in vivo efficacy, pharmacokinetic, or clinical trial data for this compound. The research appears to be in the preclinical, in vitro stage of investigation.

Discussion and Future Directions

This compound represents a promising tool for dissecting the biological roles of the type I interferon pathway and holds potential as a therapeutic lead for IFN-α-driven autoimmune diseases. Its specific mechanism of action, targeting the initial protein-protein interaction, offers a high degree of selectivity.

Future research should focus on:

-

Comprehensive Dose-Response Studies: Elucidating the inhibitory effects of this compound on a wider range of cytokines and in different cell types.

-

In Vivo Efficacy and Safety: Evaluating the immunosuppressive effects and potential toxicity of the compound in animal models of autoimmune diseases.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

-

Structural Biology: Obtaining a co-crystal structure of this compound in complex with IFN-α or the IFNAR to guide further structure-activity relationship (SAR) studies and the design of more potent inhibitors.

Conclusion

This compound is a valuable research compound that effectively inhibits type I interferon signaling through the direct blockade of the IFN-α/IFNAR interaction. While detailed quantitative and in vivo data remain to be published, its established mechanism of action and potent in vitro activity make it a significant molecule for the study of immunology and the development of novel immunosuppressive therapies. Further investigation is warranted to fully characterize its therapeutic potential.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 5. Regulation of type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | All About the RNA: Interferon-Stimulated Genes That Interfere With Viral RNA Processes [frontiersin.org]

- 7. Expression and mechanisms of interferon-stimulated genes in viral infection of the central nervous system (CNS) and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stage-specific IFN-induced and IFN gene expression reveal convergence of type I and type II IFN and highlight their role in both acute and chronic stage of pathogenic SIV infection - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of the IFNα-IFNAR-IN-1 and IFNα-IFNAR Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between Interferon-alpha (IFNα), its receptor (IFNAR), and the inhibitor IFNα-IFNAR-IN-1. This document details the quantitative biophysical data, experimental methodologies for its determination, and the signaling pathways involved, supplemented with mandatory visualizations to facilitate understanding.

Introduction to the IFNα-IFNAR System

Interferon-alpha (IFNα) is a cytokine that plays a crucial role in the innate immune response, particularly against viral infections. It exerts its effects by binding to the IFNα/β receptor (IFNAR), a heterodimeric cell surface receptor composed of two subunits: IFNAR1 and IFNAR2.[1] The binding of IFNα to IFNAR initiates a cascade of intracellular signaling events, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to the expression of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state.[2][3]

Given the central role of this pathway in immunity and its implication in autoimmune diseases when dysregulated, the IFNα-IFNAR interaction has become an attractive target for therapeutic intervention.[4] IFNα-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight inhibitor designed to disrupt this protein-protein interaction.[5]

Quantitative Analysis of IFNα-IFNAR Interaction

The binding of different IFNα subtypes to the IFNAR1 and IFNAR2 subunits exhibits a range of affinities, which contributes to their varied biological activities.[1][5] These binding affinities have been quantitatively determined using techniques such as surface plasmon resonance (SPR).[6]

| IFNα Subtype | IFNAR1 Binding Affinity (K D ) | IFNAR2 Binding Affinity (K D ) |

| IFN-alpha1 | 220 nM | 0.4 - 5 nM |

| Most other IFNα subtypes | 0.5 - 5 µM | 0.4 - 5 nM |

Table 1: Binding Affinities of Human IFNα Subtypes to IFNAR1 and IFNAR2. The data, primarily determined by surface plasmon resonance, shows that most IFNα subtypes bind to IFNAR2 with high (nanomolar) affinity and to IFNAR1 with lower (micromolar) affinity.[1][2][5]

The inhibitor, IFNα-IFNAR-IN-1, has been shown to effectively block IFNα-induced responses. Its potency is quantified by the half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 Value | Assay System |

| IFNα-IFNAR-IN-1 | 2-8 µM | MVA-induced IFN-α responses in murine BM-pDCs |

Table 2: Inhibitory Potency of IFNα-IFNAR-IN-1. The IC50 value indicates the concentration of the inhibitor required to reduce the IFNα response by 50%.[5][7]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the kinetic parameters (association rate constant, k a ; dissociation rate constant, k d ) and the equilibrium dissociation constant (K D ) of the interaction between IFNα subtypes and the extracellular domains of IFNAR1 and IFNAR2.

Methodology:

-

Immobilization of Ligand:

-

The extracellular domain of either IFNAR1 or IFNAR2 (ligand) is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The ligand, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active sites on the sensor surface are deactivated by injecting ethanolamine.

-

-

Analyte Injection and Interaction Analysis:

-

A series of concentrations of the IFNα subtype (analyte) are prepared in a suitable running buffer (e.g., HBS-EP).

-

The analyte solutions are injected sequentially over the immobilized ligand surface.

-

The association of the analyte to the ligand is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte-ligand complex.

-

-

Data Analysis:

Cell-Based Assay for IC50 Determination of IFNα-IFNAR-IN-1

Objective: To determine the concentration of IFNα-IFNAR-IN-1 required to inhibit 50% of the IFNα-induced biological response in a cellular context.

Methodology:

-

Cell Culture and Seeding:

-

A cell line responsive to IFNα (e.g., HEK293T cells expressing an ISRE-luciferase reporter) is cultured under standard conditions.

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

A serial dilution of IFNα-IFNAR-IN-1 is prepared.

-

The cells are pre-incubated with the different concentrations of the inhibitor for a specific period (e.g., 1 hour).

-

Following pre-incubation, the cells are stimulated with a constant, predetermined concentration of IFNα (typically the EC80, the concentration that elicits 80% of the maximal response).

-

-

Measurement of IFNα Response:

-

After a suitable incubation period (e.g., 24 hours), the cellular response is measured. In the case of an ISRE-luciferase reporter assay, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

The luciferase signal for each inhibitor concentration is normalized to the signal from cells treated with IFNα alone (positive control) and untreated cells (negative control).

-

The normalized data is plotted against the logarithm of the inhibitor concentration, and a dose-response curve is generated.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.[9][10]

-

In Silico Modeling of the IFNα-IFNAR-IN-1 Interaction

Structure-based virtual screening and molecular docking are powerful computational tools to predict and analyze the binding of small molecule inhibitors to their protein targets.

Workflow for Virtual Screening and Docking

References

- 1. AnchorQuery: Rapid online virtual screening for small‐molecule protein–protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interferon alpha 2a downregulates VEGF expression through PI3 kinase and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Virtual Screening | Encyclopedia MDPI [encyclopedia.pub]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. scispace.com [scispace.com]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

In-Depth Technical Guide: Physicochemical Properties and Functional Characterization of IFN alpha-IFNAR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the functional characterization of IFN alpha-IFNAR-IN-1 hydrochloride. This small molecule inhibitor serves as a critical tool for investigating the type I interferon signaling pathway.

Core Physicochemical Properties

This compound hydrochloride is a nonpeptidic, low-molecular-weight inhibitor designed to disrupt the interaction between interferon-alpha (IFN-α) and its receptor, the interferon-alpha/beta receptor (IFNAR).[1][2] Its hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[3]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-2-(1-naphthalenylthio)-benzenemethanamine, monohydrochloride | [4] |

| Molecular Formula | C₁₈H₁₇NS • HCl | [4] |

| Molecular Weight | 315.9 g/mol | [4] |

| CAS Number | 2070014-98-9 | [4] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4] |

| Solubility | DMSO: 30-125 mg/mLDMF: 20 mg/mLWater: 8-16.67 mg/mL (ultrasonication may be required)Ethanol: 63 mg/mL | [4][5][6] |

| Melting Point | Not available in cited literature. | |

| pKa | Not available in cited literature. | |

| Storage | Store at -20°C as a solid. | [5] |

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its inhibitory effect by directly interfering with the protein-protein interaction between IFN-α and IFNAR.[1][2] This disruption prevents the initiation of the downstream signaling cascade. The canonical signaling pathway initiated by IFN-α binding to IFNAR is the JAK-STAT pathway.